molecular formula C12H13NO3 B2782080 Methyl 3-methyl-4-(prop-2-enamido)benzoate CAS No. 1156924-83-2

Methyl 3-methyl-4-(prop-2-enamido)benzoate

Cat. No.: B2782080
CAS No.: 1156924-83-2
M. Wt: 219.24
InChI Key: PRFHGDNJEDFAKC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(prop-2-enamido)benzoate is a substituted benzoate ester characterized by a methyl ester group at position 1, a methyl substituent at position 3, and a prop-2-enamido (acrylamido) group at position 4 of the benzene ring.

Properties

IUPAC Name

methyl 3-methyl-4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-4-11(14)13-10-6-5-9(7-8(10)2)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFHGDNJEDFAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-(prop-2-enamido)benzoate typically involves the esterification of 3-methyl-4-(prop-2-enamido)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methyl-4-(prop-2-enamido)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 3-methyl-4-(prop-2-enamido)benzoic acid.

    Reduction: 3-methyl-4-(prop-2-enamido)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-methyl-4-(prop-2-enamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its structural features make it a suitable candidate for investigating the activity of specific enzymes involved in metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals and advanced materials. Its reactivity and versatility make it an important building block in the manufacture of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target protein, leading to changes in cellular processes and biochemical pathways. The compound’s effects are mediated by its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Based Comparisons

Methyl 3-methylbenzoate (Methyl m-toluate)
  • Structure : Lacks the acrylamido group at position 3.
  • Properties : Simpler alkyl-substituted benzoate with applications in flavor/fragrance industries due to its mild odor .
  • Key Difference : The absence of the acrylamido group reduces reactivity, making methyl m-toluate more stable but less versatile in covalent bonding or polymerization.
Methyl 3-formamido-4-hydroxybenzoate
  • Structure : Features a formamido (-NCHO) group at position 4 and a hydroxyl (-OH) group at position 2 .
  • Properties : The hydroxyl group enhances solubility in polar solvents, while the formamido group may participate in hydrogen bonding.
  • Key Difference : The prop-2-enamido group in the target compound introduces a reactive α,β-unsaturated carbonyl system, enabling Michael addition or cross-linking reactions absent in the formamido analog.
Methyl 4-acetamido-2-hydroxybenzoate
  • Structure : Contains an acetamido (-NHCOCH₃) group at position 4 and a hydroxyl group at position 2 .
  • Properties : The acetamido group offers moderate polarity, while the hydroxyl group increases acidity (pKa ~8–10).
  • Key Difference : The acrylamido group in the target compound likely reduces solubility compared to acetamido derivatives but increases electrophilicity for nucleophilic attacks.

Physicochemical Properties

Property Methyl 3-methyl-4-(prop-2-enamido)benzoate (Inferred) Methyl m-toluate Methyl 4-acetamido-2-hydroxybenzoate
Solubility Low (non-polar solvents) Moderate (ethanol, acetone) High (polar solvents due to -OH)
Reactivity High (acrylamido group) Low Moderate (acetamido group)
Melting Point Not reported ~12–15°C ~150–155°C
Stability Susceptible to polymerization Stable Stable under acidic conditions

Biological Activity

Methyl 3-methyl-4-(prop-2-enamido)benzoate is an aromatic ester with notable biological activities. This compound belongs to a class of molecules characterized by their diverse pharmacological properties, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed examination of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is defined by the following structural features:

  • Aromatic Ring : The compound contains a benzene ring substituted with a methyl ester group and an amide functionality.
  • Side Chain : A propenamide side chain enhances its reactivity and potential biological interactions.

The chemical formula for this compound is C12H13N1O2C_{12}H_{13}N_{1}O_{2}.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on indole derivatives, which share structural similarities, have shown various biological activities including:

  • Antitumor Efficacy : Compounds have been tested in xenograft models demonstrating the ability to inhibit tumor growth effectively. For example, a related compound demonstrated significant inhibition of malate dehydrogenase enzymes (MDH1 and MDH2), crucial in cancer metabolism, leading to reduced tumor viability .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various pathogens:

  • Mechanism of Action : The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor growth in xenograft models
AntimicrobialPotential activity against bacterial pathogens
Anti-inflammatoryInhibition of inflammatory markers in vitro
AntioxidantScavenging free radicals, reducing oxidative stress

Case Study 1: Antitumor Efficacy

In a study evaluating the anticancer potential of methyl derivatives, researchers found that this compound inhibited the growth of HCT116 colorectal cancer cells. The study utilized both in vitro assays and in vivo xenograft models to demonstrate the compound's efficacy against tumor growth.

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial activity of various methylated benzoates, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds within this class may inhibit key metabolic enzymes involved in cancer cell proliferation.
  • Membrane Disruption : The amphipathic nature allows interaction with lipid membranes, leading to disruption and cell death in microbial species.

Q & A

Q. Methodological Answer :

Scaffold Modification : Vary substituents (e.g., methyl group, acrylamide chain) to assess impact on target binding.

Assay Selection :

  • Enzyme inhibition: Measure IC₅₀ via fluorescence-based assays.
  • Cytotoxicity: Use MTT assays on cell lines (e.g., HeLa).

Data Correlation :

  • Compare logP (lipophilicity) with activity using QSAR models.
    Reference : Analogous studies on methyl 4-(benzoylcarbamoylamino)benzoate show that electron-withdrawing groups enhance binding affinity .

Basic: What analytical methods validate the purity of this compound?

Q. Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/water (70:30), flow rate: 1.0 mL/min, UV detection at 254 nm.
  • Validation Parameters :
    • Linearity (R² > 0.999), LOD/LOQ (≤0.1 µg/mL), precision (%RSD < 2.0) .

Advanced: How to address contradictions between crystallographic and spectroscopic data?

Q. Methodological Answer :

Reconcile Discrepancies :

  • If NMR suggests conformational flexibility (e.g., rotamers), use dynamic crystallography (variable-temperature XRD) to capture multiple states.

Cross-Validation :

  • Compare DFT-calculated IR/NMR spectra with experimental data using Gaussian09 .
    Case Study : SHELX refinement resolved a 0.1 Å bond-length mismatch in a related benzoate derivative .

Basic: What safety protocols apply to handling this compound?

Q. Methodological Answer :

  • PPE : Lab coat, nitrile gloves, safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in organic waste containers .

Advanced: How to study its interactions with enzymes using biophysical assays?

Q. Methodological Answer :

Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.

Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) to infer binding .
Example Data :

[Compound] (µM)ΔF/F₀Kd (µM)
100.855.2
500.60

Advanced: What computational tools predict its pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • logP (2.1), H-bond acceptors (3), BBB permeability (low).
  • Docking : AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase) .

Basic: How to troubleshoot low yields in its synthesis?

Q. Methodological Answer :

  • Optimize Reaction Conditions :
    • Temperature: Increase to 80°C for acrylation step.
    • Catalyst: Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Characterize Byproducts : Use LC-MS to identify and eliminate competing pathways .

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